molecular formula C8H12N2O2 B3375311 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid CAS No. 1093416-51-3

2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No. B3375311
CAS RN: 1093416-51-3
M. Wt: 168.19 g/mol
InChI Key: NZNHRSWYGFKKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound with the CAS Number: 1093416-51-3 . It has a molecular weight of 168.2 and its IUPAC name is 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, has been the subject of various studies . Several methods have been proposed, including the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane , one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride , and the phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates .


Molecular Structure Analysis

The InChI code for 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is 1S/C8H12N2O2/c1-4(8(11)12)7-5(2)9-10-6(7)3/h4H,1-3H3,(H,9,10)(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid are not detailed in the search results, pyrazole derivatives are known to participate in various chemical reactions . These include acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines , Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones , and regioselective synthesis from the reaction of diarylhydrazones and vicinal diols .


Physical And Chemical Properties Analysis

2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a powder that is stored at room temperature .

Safety and Hazards

The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4(8(11)12)7-5(2)9-10-6(7)3/h4H,1-3H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNHRSWYGFKKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 2
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 3
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 4
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 5
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 6
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.